Tricin 5-glucoside

Catalog No.
S865622
CAS No.
32769-00-9
M.F
C23H24O12
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricin 5-glucoside

CAS Number

32769-00-9

Product Name

Tricin 5-glucoside

IUPAC Name

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1

InChI Key

FLSOTPIEFVBPBU-LDBVRRDLSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
  • Plant metabolite

    Tricin 5-glucoside is recognized as a plant metabolite, a substance naturally produced by plants. Research on plant metabolites focuses on their role in plant biology and defense mechanisms PubChem: .

  • Isolation and identification

    Studies have isolated and identified Tricin 5-glucoside from various plant sources, including Vellozia epidendroides and Sasa kurilensis PubChem: . This helps us understand the natural distribution of this compound.

Tricin 5-glucoside, also known as Tricin 5-O-beta-D-glucoside, is a flavonoid glycoside derived from tricin, a type of O-methylated flavone. The compound is characterized by the presence of a glucose molecule attached to the 5-position of the tricin structure. Tricin itself is found in various plants, particularly in rice bran and sugarcane, and plays a significant role in plant metabolism and defense mechanisms. The molecular formula for Tricin 5-glucoside is C23H24O12, and it has been identified as having antioxidant properties and potential health benefits for humans .

The mechanism of action of tricin 5-glucoside remains under investigation. However, research suggests that tricin, the core component of tricin 5-glucoside, may possess various biological activities, including antioxidant and anti-inflammatory properties []. More research is needed to determine if tricin 5-glucoside exhibits similar properties and how the attached glucose unit influences its mechanism of action.

The chemical behavior of Tricin 5-glucoside is influenced by its structure, particularly the presence of hydroxyl and methoxy groups. While specific reactions involving Tricin 5-glucoside have not been extensively documented, its parent compound, tricin, participates in various reactions including:

  • Glycosylation: The addition of glucose to the flavone structure.
  • Oxidative Coupling: Tricin can react with monolignols through oxidative coupling, forming lignin-like structures .
  • Acylation: Potential modification by acyl groups, which can alter its biological activity .

Tricin 5-glucoside exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects: Research indicates that flavonoids like Tricin 5-glucoside may reduce inflammation markers in various biological systems .
  • Antimicrobial Activity: Some studies suggest that tricin derivatives possess antimicrobial properties against certain pathogens.

The synthesis of Tricin 5-glucoside can occur through natural biosynthetic pathways or synthetic methods:

  • Biosynthesis: In plants, Tricin is synthesized from naringenin via a series of enzymatic steps involving chalcone synthase and flavonoid O-methyltransferases. The glucosylation occurs at the 5-position through the action of glucosyltransferases .
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions using appropriate glucosyl donors and catalysts under controlled conditions. Specific methodologies can vary based on desired yields and purity levels .

Tricin 5-glucoside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health benefits.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare products.
  • Food Industry: As a natural antioxidant, it may be used to enhance food preservation and stability .

Tricin 5-glucoside shares structural similarities with other flavonoid glycosides. Below are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
TricinO-methylated flavoneFound in rice bran; linked to lignin in monocots
Tricin 4'-glucosideGlucose at the 4' positionDifferent bioactivity profile compared to 5-glucoside
Tricin 7-O-glucosideGlucose at the 7-positionExhibits distinct antioxidant properties
Quercetin 3-O-glucosideFlavonoid with glucose at the 3-positionKnown for strong anti-inflammatory effects
Kaempferol 3-O-glucosideFlavonoid with glucose at the 3-positionWidely studied for cardiovascular benefits

Tricin 5-glucoside is unique due to its specific positioning of the glucose moiety and its role in plant lignification processes. This positioning affects its solubility, bioavailability, and interaction with other compounds within biological systems .

XLogP3

0.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

492.12677620 g/mol

Monoisotopic Mass

492.12677620 g/mol

Heavy Atom Count

35

Wikipedia

Tricin 5-O-beta-D-glucoside

Dates

Modify: 2024-04-14

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